5-Bromo-5-methyldihydropyrimidine-2,4(1H,3H)-dione 5-Bromo-5-methyldihydropyrimidine-2,4(1H,3H)-dione
Brand Name: Vulcanchem
CAS No.: 1681-77-2
VCID: VC21250654
InChI: InChI=1S/C5H7BrN2O2/c1-5(6)2-7-4(10)8-3(5)9/h2H2,1H3,(H2,7,8,9,10)
SMILES: CC1(CNC(=O)NC1=O)Br
Molecular Formula: C5H7BrN2O2
Molecular Weight: 207.03 g/mol

5-Bromo-5-methyldihydropyrimidine-2,4(1H,3H)-dione

CAS No.: 1681-77-2

Cat. No.: VC21250654

Molecular Formula: C5H7BrN2O2

Molecular Weight: 207.03 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-5-methyldihydropyrimidine-2,4(1H,3H)-dione - 1681-77-2

Specification

CAS No. 1681-77-2
Molecular Formula C5H7BrN2O2
Molecular Weight 207.03 g/mol
IUPAC Name 5-bromo-5-methyl-1,3-diazinane-2,4-dione
Standard InChI InChI=1S/C5H7BrN2O2/c1-5(6)2-7-4(10)8-3(5)9/h2H2,1H3,(H2,7,8,9,10)
Standard InChI Key JAYJINMXBQPKAF-UHFFFAOYSA-N
SMILES CC1(CNC(=O)NC1=O)Br
Canonical SMILES CC1(CNC(=O)NC1=O)Br

Introduction

Chemical Identity and Structure

Basic Identification Parameters

5-Bromo-5-methyldihydropyrimidine-2,4(1H,3H)-dione is identified by several key parameters that provide researchers with essential reference information for its study and application. The compound's basic identification details are summarized in the table below:

ParameterValue
CAS No.1681-77-2
Molecular FormulaC5H7BrN2O2
Molecular Weight207.03 g/mol
IUPAC Name5-bromo-5-methyl-1,3-diazinane-2,4-dione
Standard InChIInChI=1S/C5H7BrN2O2/c1-5(6)2-7-4(10)8-3(5)9/h2H2,1H3,(H2,7,8,9,10)
Standard InChIKeyJAYJINMXBQPKAF-UHFFFAOYSA-N
Canonical SMILESCC1(CNC(=O)NC1=O)Br
PubChem Compound102671

The compound is also known by several synonyms, including 5-Bromodihydro-5-methyluracil and 5-bromo-5,6-dihydrothymine, which are frequently used in scientific literature and commercial listings .

Structural Characteristics

The structural characteristics of 5-Bromo-5-methyldihydropyrimidine-2,4(1H,3H)-dione are defined by its heterocyclic ring system. The compound features a six-membered dihydropyrimidine ring with two carbonyl groups at positions 2 and 4. The distinctive aspects of its structure include:

  • A bromine atom at position 5

  • A methyl group at position 5

  • Two nitrogen atoms (N1 and N3) in the heterocyclic ring

  • Two carbonyl groups creating uracil-like functionality

  • A saturated carbon at position 6

This structural arrangement contributes to the compound's chemical reactivity and potential biological interactions .

Physical and Chemical Properties

5-Bromo-5-methyldihydropyrimidine-2,4(1H,3H)-dione possesses several physicochemical properties that influence its behavior in various chemical and biological systems:

PropertyValue
XLogP3-AA-0.1
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count2
Rotatable Bond Count0
Exact Mass205.96909 Da
Topological Polar Surface Area58.2 Ų
Complexity194
Undefined Atom Stereocenter Count1

The compound is typically available as a solid and requires appropriate storage conditions to maintain its stability. Its moderately polar nature (indicated by the topological polar surface area) suggests potential interactions with both hydrophilic and hydrophobic environments .

Applications and Research Findings

Comparison with Structurally Related Compounds

The structural similarities between 5-Bromo-5-methyldihydropyrimidine-2,4(1H,3H)-dione and other pyrimidine derivatives warrant comparison to understand potential applications and structure-activity relationships. The table below compares this compound with some structurally related molecules:

CompoundCAS No.Molecular FormulaKey Structural Difference
5-Bromo-5-methyldihydropyrimidine-2,4(1H,3H)-dione1681-77-2C5H7BrN2O2Reference compound
5-Bromo-1-methyldihydropyrimidine-2,4(1H,3H)-dione6306-81-6C5H7BrN2O2Methyl group at N1 instead of C5
5-bromo-6-methyldihydropyrimidine-2,4(1h,3h)-dione7153-59-5C5H7BrN2O2Methyl group at C6 instead of C5
5-bromo-6-hydroxy-5-methyl-1,3-diazinane-2,4-dione1195-73-9C5H7BrN2O3Additional hydroxy group at C6
5-bromo-6-methoxy-1,3-dimethylpyrimidine-2,4-dione851608-69-0C7H9BrN2O3Methoxy at C6, methyl groups at N1 and N3

These structural variations contribute to differences in physical properties, chemical reactivity, and potentially biological activities .

Research Context in Medicinal Chemistry

Compound TypeActivity AgainstMIC Range (μg/mL)Reference
TZD derivatives with halogen substituentsE. coli50-500
TZD derivatives with halogen substituentsS. aureus50-500
TZD derivatives with halogen substituentsB. subtilis8-31.25
TZD derivatives with halogen substituentsC. albicans100-500

While these data are from studies on TZD derivatives, they suggest potential research directions for investigating the biological activities of 5-Bromo-5-methyldihydropyrimidine-2,4(1H,3H)-dione .

Analytical Characterization

The characterization of 5-Bromo-5-methyldihydropyrimidine-2,4(1H,3H)-dione typically employs various analytical techniques to confirm its identity, purity, and structural features. These techniques include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation

  • Mass Spectrometry (MS) for molecular weight verification

  • Infrared (IR) spectroscopy for functional group identification

  • High-Performance Liquid Chromatography (HPLC) for purity determination

  • X-ray crystallography for three-dimensional structural analysis

These analytical methods are essential for ensuring the quality and identity of the compound for research purposes .

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